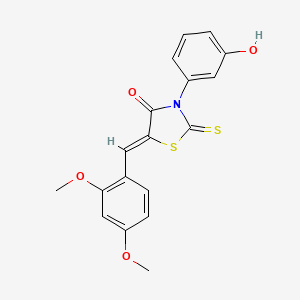![molecular formula C16H11BrClN3 B12153610 5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline](/img/structure/B12153610.png)
5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a bromoethyl group and a chloro substituent on the indoloquinoxaline scaffold
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline typically involves multi-step organic reactions
Formation of Indolo[2,3-b]quinoxaline Core: This step often involves the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions to form the quinoxaline ring.
Introduction of Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Bromoethylation: The final step involves the alkylation of the indoloquinoxaline with 2-bromoethanol or 2-bromoethylamine in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation using agents like potassium permanganate (KMnO₄) can introduce additional functional groups.
Coupling Reactions: The chloro group can be involved in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) in the presence of bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(2-Azidoethyl)-2-chloroindolo[2,3-b]quinoxaline.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives have shown promise in the development of anticancer, antimicrobial, and antiviral agents. The presence of both bromo and chloro groups enhances its reactivity, allowing for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic semiconductors and dyes. Its electronic properties make it suitable for applications in optoelectronic devices.
Wirkmechanismus
The mechanism of action of 5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects. The chloro group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Bromoethyl)-2-chloroquinoxaline: Lacks the indole moiety, which may affect its biological activity and reactivity.
5-(2-Bromoethyl)-2-chloroindole: Lacks the quinoxaline ring, which may influence its electronic properties and applications.
5-(2-Bromoethyl)-2-chloroindolo[3,2-b]quinoxaline: A structural isomer with different positioning of the indole and quinoxaline rings, potentially leading to different reactivity and applications.
Uniqueness
5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline is unique due to the combination of the indole and quinoxaline rings, along with the presence of both bromo and chloro substituents. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H11BrClN3 |
|---|---|
Molekulargewicht |
360.63 g/mol |
IUPAC-Name |
6-(2-bromoethyl)-9-chloroindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C16H11BrClN3/c17-7-8-21-14-6-5-10(18)9-11(14)15-16(21)20-13-4-2-1-3-12(13)19-15/h1-6,9H,7-8H2 |
InChI-Schlüssel |
YBIIYFPASSROLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-5-(4-bromophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12153534.png)
![4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12153539.png)
![1-(3-Methoxyphenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12153543.png)
![ethyl [(2Z)-2-({[4-chloro-3-(1H-pyrrol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12153545.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153553.png)
![1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12153555.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B12153556.png)
![(4E)-5-(2,3-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12153568.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-(3-isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12153582.png)
![methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12153587.png)


![2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B12153611.png)

